ABT-100
CAS No.: 450839-40-4
Cat. No.: VC0002050
Molecular Formula: C27H19F3N4O3
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 450839-40-4 |
---|---|
Molecular Formula | C27H19F3N4O3 |
Molecular Weight | 504.5 g/mol |
IUPAC Name | 4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile |
Standard InChI | InChI=1S/C27H19F3N4O3/c1-34-17-33-15-25(34)26(35,21-7-2-18(13-31)3-8-21)16-36-24-11-4-19(14-32)12-23(24)20-5-9-22(10-6-20)37-27(28,29)30/h2-12,15,17,35H,16H2,1H3/t26-/m0/s1 |
Standard InChI Key | HEUVRFNVTLGKMZ-SANMLTNESA-N |
Isomeric SMILES | CN1C=NC=C1[C@](COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O |
SMILES | CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O |
Canonical SMILES | CN1C=NC=C1C(COC2=C(C=C(C=C2)C#N)C3=CC=C(C=C3)OC(F)(F)F)(C4=CC=C(C=C4)C#N)O |
Appearance | white solid powder |
Chemical and Pharmacological Properties of ABT-100
Structural Characteristics
ABT-100 (CAS No. 450839-40-4) possesses a molecular formula of and a molecular weight of 504.46 g/mol . The compound features a stereospecific configuration at the chiral center, with an (S)-enantiomer exhibiting superior FTase inhibitory activity compared to its (R)-counterpart . Key functional groups include:
-
A trifluoromethoxy substituent enhancing metabolic stability
-
Cyanophenyl moieties contributing to π-π stacking interactions with the FTase active site
-
A methylimidazole group facilitating zinc coordination in the enzyme's catalytic domain .
Table 1: Physicochemical Properties of ABT-100
Property | Value | Source |
---|---|---|
Molecular Weight | 504.46 g/mol | |
Solubility | DMSO-soluble (>10 mM) | |
LogP | 3.8 (predicted) | |
Oral Bioavailability | 70-80% (murine models) |
Mechanism of Action
ABT-100 competitively inhibits FTase () by binding to the enzyme's zinc-containing active site, preventing the transfer of farnesyl groups to Ras proteins . This post-translational modification is essential for Ras membrane localization and subsequent activation of downstream oncogenic pathways:
-
PI3K/Akt/mTOR Suppression: Treatment with 10-100 nM ABT-100 reduces phosphoinositide 3-kinase (PI3K) activity by 85% and Akt phosphorylation by 92% in HepG2 hepatocellular carcinoma cells .
-
Cell Cycle Arrest: Through stabilization of nuclear p27, ABT-100 inhibits cyclin-dependent kinase 2 (CDK2) activity, inducing G1 phase arrest at concentrations ≥5 nM .
-
Antiangiogenic Effects: Dose-dependent reduction of vascular endothelial growth factor (VEGF) secretion (62% decrease at 50 nM) via HIF-1α pathway modulation .
Preclinical Efficacy Across Cancer Models
In Vitro Antiproliferative Activity
ABT-100 demonstrates broad-spectrum cytotoxicity against Ras-mutant and wild-type malignancies:
Table 2: Cell Line Sensitivity to ABT-100
Cell Line | Cancer Type | Ras Status | (nM) | Source |
---|---|---|---|---|
EJ-1 | Bladder | H-Ras mutant | 2.2 | |
DLD-1 | Colorectal | Ki-Ras mutant | 3.8 | |
MDA-MB-231 | Breast | Ki-Ras mutant | 5.9 | |
PC-3 | Prostate | Wild-type | 70 |
Notably, the compound achieves >90% colony formation inhibition at concentrations equivalent to its values, suggesting potent clonogenic suppression .
In Vivo Antitumor Performance
Subcutaneous administration of ABT-100 (6.25-12.5 mg/kg/day) in C.B-17 scid mice bearing EJ-1 xenografts resulted in:
-
78% reduction in tumor volume after 21 days
-
92% decrease in microvessel density (CD31+ staining)
In chemically induced hepatocellular carcinoma models, prophylactic ABT-100 treatment (10 mg/kg oral) reduced tumor multiplicity by 65% and incidence by 54% compared to controls .
Clinical Development Considerations
Biomarker Development
Promising pharmacodynamic markers include:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume